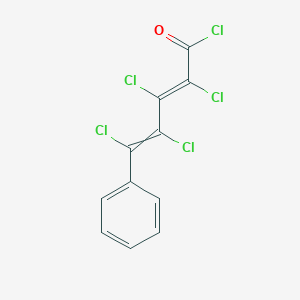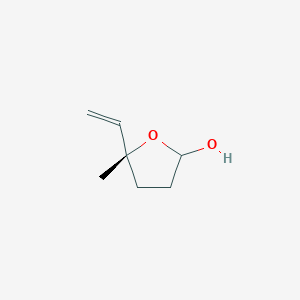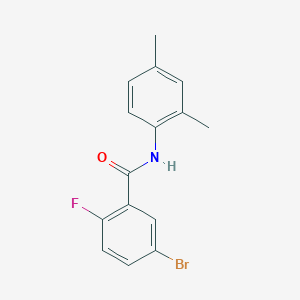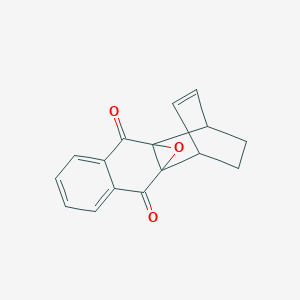
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride is a unique chemical compound with the molecular formula C11H5Cl5O and a molecular weight of 330.427 g/mol . This compound is known for its distinctive structure, which includes a phenyl group and multiple chlorine atoms attached to a butadiene backbone. It is primarily used in research settings and has various applications in chemistry and industry.
準備方法
The synthesis of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride typically involves the chlorination of 1,3-butadiene derivatives. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process . Industrial production methods may involve large-scale chlorination reactions under controlled conditions to ensure the purity and yield of the final product.
化学反応の分析
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and ammonia (NH3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a starting material for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound’s multiple chlorine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological studies .
類似化合物との比較
4-Phenyl-1,2,3,4-tetrachloro-1,3-butadiene-1-carbonyl chloride can be compared to other chlorinated butadiene derivatives, such as:
1,1,1,3-tetrachloro-4-phenylbutane: Similar in structure but lacks the carbonyl chloride group.
1,3-Butadiene, 1,4-diphenyl-: Contains phenyl groups but does not have the same degree of chlorination
The uniqueness of this compound lies in its combination of a phenyl group, multiple chlorine atoms, and a carbonyl chloride group, which confer distinct chemical properties and reactivity .
特性
CAS番号 |
91065-05-3 |
|---|---|
分子式 |
C11H5Cl5O |
分子量 |
330.4 g/mol |
IUPAC名 |
(2E)-2,3,4,5-tetrachloro-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H5Cl5O/c12-7(6-4-2-1-3-5-6)8(13)9(14)10(15)11(16)17/h1-5H/b8-7?,10-9+ |
InChIキー |
RTWSCRPSKXYLFP-IPBYNONMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=C(/C(=C(/C(=O)Cl)\Cl)/Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=C(C(=C(C(=O)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)


![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)


